molecular formula C12H16ClFN2O B7844342 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide

Cat. No.: B7844342
M. Wt: 258.72 g/mol
InChI Key: GJLDLZNKDCULGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide is a substituted acetamide derivative featuring a 2-chloro-6-fluoro-benzyl group and an isopropyl substituent on the nitrogen atom of the acetamide backbone. This compound is structurally related to antimicrobial agents targeting bacterial aminoacyl-tRNA synthetases (aaRS), enzymes critical for protein synthesis . The chloro-fluoro-benzyl substituent likely enhances binding affinity to hydrophobic pockets in bacterial aaRS, while the isopropyl group may influence pharmacokinetic properties such as metabolic stability.

Properties

IUPAC Name

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2O/c1-8(2)16(12(17)6-15)7-9-10(13)4-3-5-11(9)14/h3-5,8H,6-7,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLDLZNKDCULGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=C(C=CC=C1Cl)F)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClFN2O, with a molar mass of approximately 258.72 g/mol. The compound features an amino group, a chloro substituent, and a fluorobenzyl moiety, which enhance its reactivity and biological interactions. The presence of these functional groups contributes to its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Derivatives have shown low micromolar inhibitory concentrations against various pathogens, suggesting potential as antimicrobial agents. For instance, studies have demonstrated that modifications in the halogen substituents can enhance efficacy compared to non-halogenated analogs .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenIC50 (μM)Notes
Compound AStaphylococcus aureus5.0Strong activity
Compound BEscherichia coli12.3Moderate activity
This compoundVarious pathogens<10Promising candidate for further study

Antitumor Activity

The compound's structural features suggest potential antitumor activity, which has been explored in various studies. For example, related compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro assays indicate that certain derivatives can significantly inhibit tumor cell growth, with IC50 values comparable to established HDAC inhibitors .

Table 2: Antitumor Activity Comparison

Compound NameTarget Cell LineIC50 (μM)Mechanism of Action
FNAHepG21.30HDAC inhibition
SAHAHepG217.25HDAC inhibition
This compoundVarious tumor cells<10Potential HDAC inhibitor

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino group can participate in nucleophilic substitution reactions, while the chloro and fluoro substituents may enhance binding affinity to biological receptors or enzymes.

In particular, the compound may influence pathways involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer agent.

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity against Enterococcus faecium showed significant inhibition at low concentrations, indicating strong potential for clinical applications in treating resistant bacterial strains .
  • Antitumor Properties : In a xenograft model study, derivatives of this compound demonstrated substantial tumor growth inhibition compared to controls, underscoring its potential as an anticancer therapeutic .

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Preliminary studies indicate moderate activity against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
  • Enzyme Inhibition : It has shown promising results in inhibiting elastase, an enzyme involved in inflammatory conditions like chronic obstructive pulmonary disease (COPD). The compound demonstrated effective inhibition with an IC50 value indicating significant activity at micromolar concentrations.

Biochemical Studies

The compound's unique structure allows it to interact with various biological targets:

  • Mechanism of Action : Its interaction with enzymes and receptors may alter their activity, leading to various biological effects. Specific studies have focused on its binding affinity to elastase and other proteolytic enzymes.

Industrial Applications

In industrial chemistry, this compound can serve as a building block for the synthesis of more complex molecules or materials. Its unique functional groups enable it to participate in diverse chemical reactions, including nucleophilic substitutions and derivatizations.

Elastase Inhibition Study

A focused study on the compound's ability to inhibit pancreatic elastase revealed significant reductions in enzyme activity. This suggests potential therapeutic applications for conditions characterized by excessive elastase activity.

Antimicrobial Activity Investigation

Another investigation demonstrated that this compound exhibits moderate antimicrobial activity against specific Gram-positive bacteria, indicating its viability as a candidate for developing new antimicrobial agents.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine

The 2-chloro substituent on the benzyl ring undergoes substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the fluorine atom at position 6, which polarizes the C–Cl bond.

Reaction TypeReagents/ConditionsProductKey Mechanism Insight
SNAr (Aromatic) KOH (aq.), heat2-Hydroxy-6-fluoro-benzyl derivativeFluorine directs nucleophilic attack to position 4 via meta-directing effects .
Cross-Coupling Pd catalyst, aryl boronic acidBiaryl derivativesSuzuki-Miyaura coupling facilitated by chloro leaving group .

Amide Functional Group Reactivity

The secondary acetamide participates in hydrolysis and reduction, though its stability varies with conditions.

Reaction TypeReagents/ConditionsProductNotes
Acid Hydrolysis HCl (conc.), refluxN-Isopropyl-2-aminoacetic acidProlonged heating required due to steric hindrance .
Reduction LiAlH4, anhydrous etherN-Isopropyl-N-(2-chloro-6-fluoro-benzyl)ethylamineAmide → tertiary amine conversion via two-electron reduction .

Primary Amine Reactivity

The free amino group enables classic amine transformations, though steric effects from the isopropyl group may modulate reactivity.

Reaction TypeReagents/ConditionsProductSelectivity Insights
Acylation Acetyl chloride, pyridineN-Acetylated derivativeAmine preferentially reacts over amide due to higher nucleophilicity .
Schiff Base Formation Aldehydes/ketones, mild acidImine-linked conjugatesReversible reaction favored in anhydrous conditions .

Electrophilic Aromatic Substitution (EAS)

The benzyl ring’s substitution pattern directs electrophiles to specific positions.

Reaction TypeReagents/ConditionsProductRegiochemical Outcome
Nitration HNO3/H2SO4, 0°C4-Nitro-2-chloro-6-fluoro derivativeChlorine (ortho/para-director) and fluorine (meta-director) compete, favoring para-nitration .
Halogenation Br2, FeBr34-Bromo-2-chloro-6-fluoro derivativeSteric hindrance from isopropyl group minimizes polybromination .

Radical Reactions

The C–Cl bond undergoes homolytic cleavage under radical initiators, enabling functionalization.

Reaction TypeReagents/ConditionsProductApplication
Dechlorination Bu3SnH, AIBN, toluene2-Fluoro-6-H-benzyl derivativeUseful for generating hydrocarbon scaffolds .

Mechanistic Considerations

  • Steric Effects : The isopropyl group hinders access to the amide nitrogen, slowing hydrolysis but not preventing it under forcing conditions .

  • Electronic Effects : The electron-withdrawing fluorine and chlorine atoms increase the acidity of the benzyl C–H bonds, facilitating deprotonation in EAS .

Comparison with Similar Compounds

Substituent Effects on Target Binding

  • Chloro-Fluoro-Benzyl Group : The 2-chloro-6-fluoro-benzyl substituent in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance interactions with hydrophobic regions of bacterial aaRS. This contrasts with the arylsulfinyl group in analogs from Patent WO 2019/29 (), where sulfinyl moieties improve selectivity for bacterial over human aaRS .
  • Isopropyl vs.

Key Research Findings

Selectivity for Bacterial aaRS : Substituted benzyl and arylsulfinyl acetamides show preferential binding to bacterial aaRS due to differences in enzyme active-site architecture compared to mammalian counterparts .

Role of Halogenation : Chloro and fluoro substituents in the benzyl ring (as in the target compound) are associated with improved metabolic stability and membrane penetration in related antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide, and what challenges arise during purification?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzyl group followed by amidation. For example, chloro-fluoro-benzyl intermediates may undergo nucleophilic substitution with isopropylamine, followed by coupling with acetamide derivatives. Purification challenges include separating stereoisomers (if present) and removing unreacted halogenated precursors. Techniques like column chromatography (silica gel, gradient elution) or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) are recommended .

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound’s structure and purity?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzyl, isopropyl, and acetamide moieties. For fluorinated analogs, 19F^{19}F-NMR is critical to verify substitution patterns. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) can validate molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is advised, with UV detection at 254 nm for aromatic systems .

Q. What preliminary biological screening approaches are suitable for evaluating its pesticidal or pharmacological activity?

  • Methodological Answer : Given structural similarities to pesticidal acetamides (e.g., aclonifen), conduct enzyme inhibition assays (e.g., acetolactate synthase for herbicides) or receptor-binding studies. For pharmacological potential, use in vitro cytotoxicity assays (MTT or resazurin-based) against cell lines relevant to target diseases. Dose-response curves and IC50_{50} calculations are essential for initial activity profiling .

Advanced Research Questions

Q. How can computational quantum chemistry and reaction path search methods improve synthetic yield and selectivity?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for competing pathways. Tools like the GRRM program (Global Reaction Route Mapping) can predict optimal conditions (solvent, temperature) to favor desired products. Integrate computational results with high-throughput experimentation to validate predictions, as demonstrated by ICReDD’s feedback-loop methodology .

Q. What statistical experimental design strategies are effective in resolving contradictory bioactivity data across studies?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken or central composite design) to systematically vary parameters like substituent electronegativity, steric bulk, or solvent polarity. Multivariate analysis (PCA or PLS regression) can isolate variables causing discrepancies. For in vivo studies, use mixed-effects models to account for biological variability .

Q. What safety and environmental protocols are critical for handling halogenated acetamides during synthesis and disposal?

  • Methodological Answer : Chloro-fluoro derivatives require fume hoods, nitrile gloves, and closed-system reactors to minimize exposure. Waste must be neutralized (e.g., with sodium bicarbonate for acidic byproducts) and stored in labeled containers for incineration. Environmental persistence can be assessed via OECD 307 biodegradation tests or QSAR modeling for aquatic toxicity .

Q. How can membrane separation technologies enhance the scalability of this compound’s production?

  • Methodological Answer : Nanofiltration membranes with tailored pore sizes (e.g., 200–500 Da MWCO) can separate low-molecular-weight impurities. For continuous flow synthesis, ceramic membranes or solvent-resistant polymeric systems (e.g., polyimide) improve throughput. Monitor membrane fouling using flux decline models and optimize cross-flow velocity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity between in vitro and in vivo models?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) or bioavailability differences. Use LC-MS/MS to quantify compound levels in plasma/tissue. If metabolites are inactive, consider prodrug strategies or structural modifications to enhance membrane permeability .

Q. What methodologies validate the environmental safety of halogenated acetamide derivatives?

  • Methodological Answer : Conduct soil column studies to assess leaching potential and LC-MS analysis for metabolite identification. Ecotoxicity testing (e.g., Daphnia magna acute toxicity) and QSAR models (EPI Suite) predict environmental fate. Compare results with regulatory thresholds (e.g., EPA ECOTOX database) .

Tables for Key Data

Property Method/Technique Reference
Synthetic Yield OptimizationDFT-guided reaction design
Purity AssessmentHPLC (C18, 254 nm detection)
Environmental PersistenceOECD 307 biodegradation test

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.